molecular formula C19H34N2O2 B12601638 N,N'-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) CAS No. 886576-01-8

N,N'-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide)

Cat. No.: B12601638
CAS No.: 886576-01-8
M. Wt: 322.5 g/mol
InChI Key: UKFPFLPZGJQKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide): is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two N-methylcyclohexanecarboxamide groups connected by a propane-1,3-diyl linker. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) typically involves the reaction of N-methylcyclohexanecarboxylic acid with propane-1,3-diamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize efficiency. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Propane-1,3-diyl)bis(2-aminobenzamide)
  • N,N’-(Propane-1,3-diyl)dipicolinamide
  • N,N’-(Propane-1,3-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)

Uniqueness

N,N’-(Propane-1,3-diyl)bis(N-methylcyclohexanecarboxamide) is unique due to its specific structure, which imparts distinct physical and chemical properties

Properties

CAS No.

886576-01-8

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

N-[3-[cyclohexanecarbonyl(methyl)amino]propyl]-N-methylcyclohexanecarboxamide

InChI

InChI=1S/C19H34N2O2/c1-20(18(22)16-10-5-3-6-11-16)14-9-15-21(2)19(23)17-12-7-4-8-13-17/h16-17H,3-15H2,1-2H3

InChI Key

UKFPFLPZGJQKLV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)C(=O)C1CCCCC1)C(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.